

# The Effect of (+)-Losigamone on Neuronal Excitability: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (+)-Losigamone

Cat. No.: B10784438

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**(+)-Losigamone**, the S(+)-enantiomer of the novel anticonvulsant Losigamone, modulates neuronal excitability through a multi-target mechanism. This technical guide provides an in-depth analysis of its core effects on ion channels and neurotransmitter systems. Quantitative data from key preclinical studies are summarized, and detailed experimental protocols are provided to facilitate reproducibility and further investigation. The guide also includes visualizations of the key signaling pathways and experimental workflows to offer a clear understanding of its mechanism of action. Evidence suggests that **(+)-Losigamone** primarily reduces neuronal hyperexcitability by inhibiting persistent sodium currents and decreasing the release of the excitatory amino acids glutamate and aspartate. Furthermore, it exhibits modulatory effects on the GABAergic system, contributing to its overall anticonvulsant profile. This document serves as a comprehensive resource for researchers and professionals involved in the development of novel antiepileptic drugs.

## Introduction

Epilepsy is a neurological disorder characterized by recurrent seizures resulting from excessive and synchronous neuronal firing. The development of effective antiepileptic drugs (AEDs) with favorable side-effect profiles remains a critical area of research. Losigamone is a novel anticonvulsant that has shown promise in clinical trials for partial and secondarily generalized seizures.<sup>[1]</sup> It is a racemic mixture of S(+) and R(-)-enantiomers.<sup>[1]</sup> Preclinical studies have

indicated that the S(+)-enantiomer, **(+)-Losigamone**, is the more pharmacologically active component, exhibiting a distinct profile in modulating neuronal excitability.[\[1\]](#)[\[2\]](#) This guide focuses on the technical aspects of **(+)-Losigamone**'s mechanism of action, providing a detailed overview for the scientific community.

## Core Mechanisms of Action

**(+)-Losigamone** exerts its effects on neuronal excitability through three primary mechanisms:

- Inhibition of Voltage-Gated Sodium Channels: Specifically, it targets the persistent sodium current (INaP), which plays a crucial role in setting the threshold for action potential firing and promoting repetitive firing.[\[3\]](#)[\[4\]](#)
- Modulation of Glutamatergic Neurotransmission: It reduces the release of the excitatory amino acids glutamate and aspartate, thereby dampening excitatory synaptic transmission.[\[1\]](#)[\[5\]](#)[\[6\]](#)
- Enhancement of GABAergic Neurotransmission: It potentiates GABA receptor-mediated chloride influx, increasing inhibitory tone in the central nervous system.[\[7\]](#)

## Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on **(+)-Losigamone** and its racemic form.

Table 1: Effect of **(+)-Losigamone** on Excitatory Amino Acid Release

| Preparation           | Stimulus                       | (+)-<br>Losigamone<br>Concentration (µM) | %<br>Reduction<br>in Aspartate<br>Release<br>(Mean ±<br>SEM) | %<br>Reduction<br>in<br>Glutamate<br>Release<br>(Mean ±<br>SEM) | Reference |
|-----------------------|--------------------------------|------------------------------------------|--------------------------------------------------------------|-----------------------------------------------------------------|-----------|
| Mouse Cortical Slices | Potassium (60 mM)              | 100                                      | Significant Reduction (P<0.05)                               | Significant Reduction (P<0.01)                                  | [1]       |
| 200                   | Significant Reduction (P<0.01) | Significant Reduction (P<0.01)           | [1]                                                          |                                                                 |           |
| Veratridine (20 µM)   | 100                            | Significant Reduction                    | Significant Reduction                                        | [1]                                                             |           |
| 200                   | Significant Reduction          | Significant Reduction                    | [1]                                                          |                                                                 |           |

Table 2: Effect of **(+)-Losigamone** on Spontaneous Depolarizations in Mouse Cortical Wedges

| Condition           | (+)-Losigamone Concentration (µM) | Effect                                               | Reference |
|---------------------|-----------------------------------|------------------------------------------------------|-----------|
| Magnesium-free aCSF | 50-200                            | Significant reduction in spontaneous depolarizations | [1]       |

Table 3: Effect of Losigamone on Persistent Sodium Current (INaP) in Rat Hippocampal Neurons

| Preparation                     | Losigamone Concentration (µM) | Effect on INaP                   | Reference |
|---------------------------------|-------------------------------|----------------------------------|-----------|
| Cultured Neurons & Brain Slices | 100-200                       | Reversible decrease in amplitude | [3]       |

Table 4: Effect of Losigamone on GABA-Mediated  $^{36}\text{Cl}^-$  Influx in Rat Spinal Cord Neurons

| Condition                 | Losigamone Concentration (M) | Effect                               | Reference |
|---------------------------|------------------------------|--------------------------------------|-----------|
| Absence of exogenous GABA | 10-8 - 10-5                  | Stimulated $^{36}\text{Cl}^-$ influx | [7]       |
| Suboptimal GABA (10-5 M)  | 10-5                         | Potentiated GABA effect              | [7]       |

## Signaling Pathways and Experimental Workflows

### Signaling Pathway of (+)-Losigamone's Effect on Neuronal Excitability

Caption: Mechanism of (+)-Losigamone on neuronal excitability.

## Experimental Workflow for Assessing Amino Acid Release



[Click to download full resolution via product page](#)

Caption: Workflow for neurotransmitter release assay.

## Workflow for Whole-Cell Patch-Clamp Recording



[Click to download full resolution via product page](#)

Caption: Workflow for persistent sodium current recording.

## Experimental Protocols

### Preparation of Mouse Cortical Slices for Neurotransmitter Release Studies

- Animals: BALB/c mice (21-50 days old).[\[5\]](#)
- Procedure:
  - Mice are sacrificed by cervical dislocation followed by decapitation.[\[5\]](#)
  - The brain is rapidly removed and submerged in ice-cold, oxygenated (95% O<sub>2</sub>/5% CO<sub>2</sub>) artificial cerebrospinal fluid (aCSF).[\[5\]](#)
  - aCSF Composition (in mM): 124 NaCl, 3 KCl, 1.25 NaH<sub>2</sub>PO<sub>4</sub>, 26 NaHCO<sub>3</sub>, 2 CaCl<sub>2</sub>, 2 MgSO<sub>4</sub>, and 10 glucose.
  - Coronal slices (400 µm thick) are prepared using a vibratome.[\[5\]](#)
  - Cortical tissue is dissected from sub-cortical structures.[\[5\]](#)
  - Slices are pre-incubated in oxygenated aCSF at 37°C for 30 minutes, followed by maintenance at room temperature.

### Measurement of Amino Acid Release

- Method: Slices are placed in a perfusion chamber and superfused with oxygenated aCSF at a rate of 1 ml/min.
- Stimulation:
  - Two pulses (S1 and S2) of high potassium (60 mM K<sup>+</sup>) or veratridine (20 µM) are applied for a short duration to induce depolarization and neurotransmitter release.[\[6\]](#)
  - **(+)-Losigamone** is added to the perfusion medium before the second stimulus (S2).
- Sample Collection: Perfusion samples are collected before, during, and after each stimulus.

- Analysis:
  - Amino acids in the perfusate are derivatized with o-phthaldialdehyde (OPA).
  - Quantification of aspartate and glutamate is performed using high-performance liquid chromatography (HPLC) with fluorescence detection.

## Whole-Cell Patch-Clamp Recordings of Persistent Sodium Current (INaP)

- Preparation: Hippocampal neurons from rat brain slices or primary cultures.[3]
- Recording Pipettes: Filled with a solution containing (in mM): 140 Cs-gluconate or CsF, 10 HEPES, 10 EGTA, 2 MgCl<sub>2</sub>, 2 Na<sub>2</sub>ATP, adjusted to pH 7.3 with CsOH.
- External Solution: aCSF containing blockers of K<sup>+</sup> channels (e.g., 5 mM tetraethylammonium-Cl) and Ca<sup>2+</sup> channels (e.g., 0.2 mM CdCl<sub>2</sub>).[3]
- Voltage-Clamp Protocol:
  - Neurons are voltage-clamped at a holding potential of -70 mV.[3]
  - Slow depolarizing voltage ramps (e.g., from -70 mV to 0 mV over 1 second) are applied to elicit INaP.[3]
  - Losigamone (100-200 μM) is applied via bath perfusion.[3]
  - The amplitude of INaP is measured before, during, and after drug application.

## 36Chloride Influx Assay

- Preparation: Primary cultures of rat spinal cord neurons.[7]
- Procedure:
  - Neurons are incubated in a buffer solution.

- The assay is initiated by adding  $^{36}\text{Cl}^-$  along with either buffer (control), GABA, Losigamone, or a combination of GABA and Losigamone.
- After a short incubation period, the influx is terminated by washing with ice-cold buffer.
- The amount of intracellular  $^{36}\text{Cl}^-$  is determined by scintillation counting.
- To confirm GABAA receptor mediation, the experiment is repeated in the presence of antagonists such as bicuculline or picrotoxin.[\[7\]](#)

## In Vivo Audiogenic Seizure Model

- Animals: Genetically epilepsy-prone DBA/2 mice.[\[1\]](#)
- Procedure:
  - Mice are placed in an enclosed chamber.
  - An auditory stimulus (e.g., a loud bell,  $\sim 100$  dB) is presented for a fixed duration (e.g., 60 seconds).
  - The occurrence and severity of seizures (wild running, clonic convulsions, tonic-clonic convulsions) are observed and scored.
  - **(+)-Losigamone** is administered intraperitoneally at various doses (e.g., 5, 10, 20 mg/kg) prior to the auditory stimulus to assess its protective effect.[\[1\]](#)

## Discussion and Future Directions

The data presented in this guide demonstrate that **(+)-Losigamone** reduces neuronal excitability through a combination of effects on voltage-gated sodium channels, and both excitatory and inhibitory neurotransmitter systems. The inhibition of the persistent sodium current is a key mechanism, as this current is known to contribute to the generation of seizure activity.[\[3\]](#)[\[4\]](#) The reduction in glutamate release further dampens hyperexcitability, a hallmark of epilepsy.[\[1\]](#)[\[5\]](#)[\[6\]](#) The potentiation of GABAergic inhibition provides an additional layer of anticonvulsant activity.[\[7\]](#)

Future research should focus on elucidating the precise binding site of **(+)-Losigamone** on the persistent sodium channel and the GABAA receptor complex. Further studies are also warranted to investigate the effects of **(+)-Losigamone** in other *in vivo* models of epilepsy and to explore its potential therapeutic utility in different seizure types. The detailed protocols provided herein should serve as a valuable resource for researchers aiming to build upon the current understanding of this promising anticonvulsant compound.

## Conclusion

**(+)-Losigamone** is a potent modulator of neuronal excitability with a multifaceted mechanism of action. Its ability to inhibit persistent sodium currents, reduce excitatory neurotransmitter release, and enhance GABAergic inhibition collectively contributes to its robust anticonvulsant effects observed in preclinical models. This technical guide provides a comprehensive overview of the quantitative data, signaling pathways, and experimental methodologies related to the study of **(+)-Losigamone**, offering a solid foundation for future research and development in the field of epilepsy therapeutics.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Artificial cerebrospinal fluid - Wikipedia [en.wikipedia.org]
- 2. Validation of HPLC Analysis of Aspartate and Glutamate Neurotransmitters Following o-Phthaldialdehyde-Mercaptoethanol Derivatization | Semantic Scholar [semanticscholar.org]
- 3. precisionary.com [precisionary.com]
- 4. researchgate.net [researchgate.net]
- 5. The antiepileptic drug losigamone decreases the persistent Na<sup>+</sup> current in rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effect of losigamone (AO-33) on electrical activity and excitatory amino acid release in mouse cortical slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Preparation of Recording ACSF (artificial cerebrospinal fluid) for slice electrophysiology [protocols.io]
- To cite this document: BenchChem. [The Effect of (+)-Losigamone on Neuronal Excitability: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b10784438#losigamone-s-effect-on-neuronal-excitability>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)